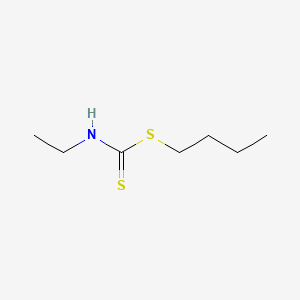
1,3-Bis(3-dodecoxypropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-dodecoxypropyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, resulting in the general formula (R₁R₂N)(R₃R₄N)C=S. This compound is notable for its unique structure, which includes long alkyl chains, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-dodecoxypropyl)thiourea typically involves the reaction of dodecylamine with carbon disulfide (CS₂) and an alkylating agent. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with another molecule of dodecylamine to form the final thiourea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-dodecoxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3-Bis(3-dodecoxypropyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of polymers, surfactants, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-dodecoxypropyl)thiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property is crucial for its role as a catalyst and ligand. In biological systems, the compound interacts with cellular targets, disrupting metabolic pathways and exhibiting antimicrobial or anticancer effects. The exact molecular targets and pathways vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(3,4-dichlorophenyl)thiourea
- 1,1′-(ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1′-(propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1′-(butane-1,4-diyl)bis(3-phenylthiourea)
Uniqueness
1,3-Bis(3-dodecoxypropyl)thiourea is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring surfactant-like behavior or in environments where hydrophobic interactions are critical. Its ability to form stable complexes with metal ions also sets it apart from other thiourea derivatives .
Properties
CAS No. |
6277-19-6 |
|---|---|
Molecular Formula |
C31H64N2O2S |
Molecular Weight |
528.9 g/mol |
IUPAC Name |
1,3-bis(3-dodecoxypropyl)thiourea |
InChI |
InChI=1S/C31H64N2O2S/c1-3-5-7-9-11-13-15-17-19-21-27-34-29-23-25-32-31(36)33-26-24-30-35-28-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H2,32,33,36) |
InChI Key |
SYNLXWVKYDFQQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCCNC(=S)NCCCOCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


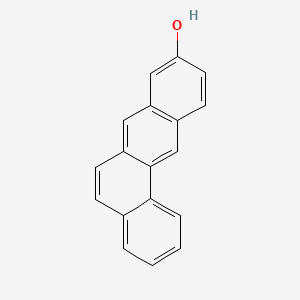

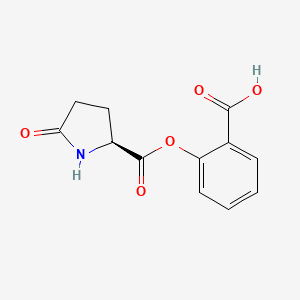
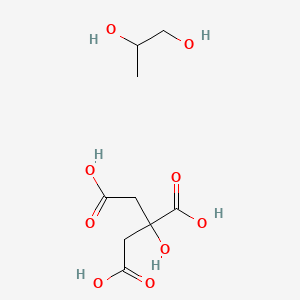
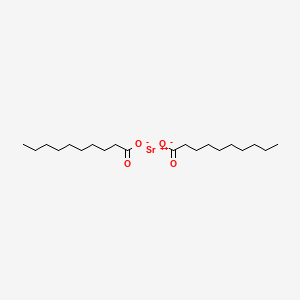
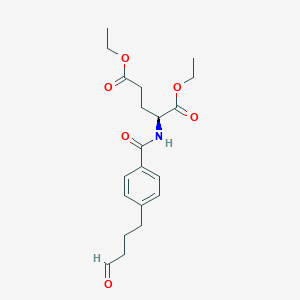

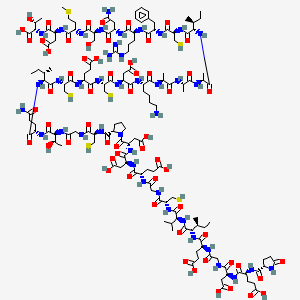

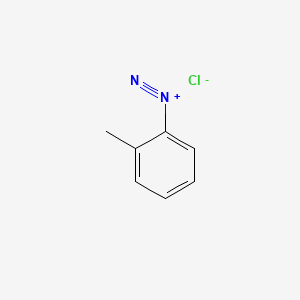
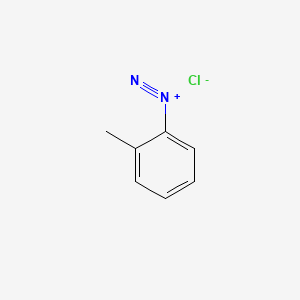
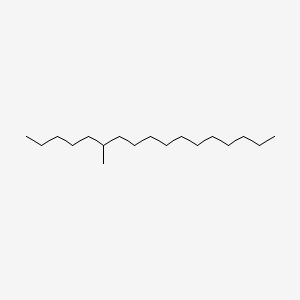
![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
